Dichloro Chlorimuron

Description

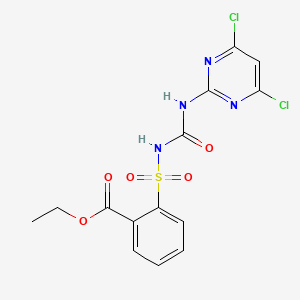

Dichloro Chlorimuron is a sulfamoylbenzoate-class herbicide derived from Chlorimuron Ethyl (CAS: 90982-32-4), which is widely used to control broad-leaved weeds in crops like soybeans and peanuts . Structurally, it belongs to the N-sulfonylurea family, characterized by a pyrimidine ring and a sulfonylurea bridge. The "dichloro" designation indicates the presence of two chlorine substituents, likely positioned on the aromatic rings (e.g., benzene or pyrimidine), which may enhance its binding affinity to acetolactate synthase (ALS), the target enzyme in plants . Its proherbicide nature requires metabolic activation in plants, a process influenced by substituent patterns and environmental factors .

Properties

Molecular Formula |

C14H12Cl2N4O5S |

|---|---|

Molecular Weight |

419.2 g/mol |

IUPAC Name |

ethyl 2-[(4,6-dichloropyrimidin-2-yl)carbamoylsulfamoyl]benzoate |

InChI |

InChI=1S/C14H12Cl2N4O5S/c1-2-25-12(21)8-5-3-4-6-9(8)26(23,24)20-14(22)19-13-17-10(15)7-11(16)18-13/h3-7H,2H2,1H3,(H2,17,18,19,20,22) |

InChI Key |

CYTWFZAPQDSAHQ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC=CC=C1S(=O)(=O)NC(=O)NC2=NC(=CC(=N2)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dichloro Chlorimuron typically involves the reaction of chlorimuron-ethyl with chlorine gas. The process is carried out at elevated temperatures, usually between 400-500°C, to facilitate the chlorination reactions . The reaction proceeds through a series of steps, producing progressively more chlorinated products until the desired compound is obtained.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle the high temperatures and reactive chemicals involved. The final product is purified through distillation and other separation techniques to ensure high purity and efficacy .

Chemical Reactions Analysis

Environmental Degradation Pathways

Dichloro Chlorimuron degrades in soil via aerobic and anaerobic microbial metabolism, forming six major degradates :

-

Demethylated parent

-

Sulfonamide

-

Pyrimidine-amine

-

Saccharin

-

Dechlorinated pyrimidine-mine

-

Demethylated pyrimidine-amine

Key data from soil studies :

| Degradate | Maximum Leachate Concentration (% applied radioactivity) | Environmental Mobility (LC values) |

|---|---|---|

| Saccharin | 28% | 4.6–15.5 (Mobile) |

| Sulfonamide | 4.3% | Not reported |

These transformations reduce herbicidal activity while increasing mobility, with saccharin demonstrating high leaching potential .

Hydrolytic Reactions

Acid- and base-mediated hydrolysis studies on structurally related dichloroacetamides provide insights into this compound's reactivity :

Comparative hydrolysis rate constants (25°C) :

| Compound | Base-Mediated (k<sub>OH</sub>, M<sup>−1</sup>h<sup>−1</sup>) | pH 7 Half-Life |

|---|---|---|

| This compound* | 0.3–500 (estimated range) | Weeks to months |

| Benoxacor | 500 | 13 h (pH 12) |

| S-Metolachlor | 0.007 | 100 days (pH 7) |

*Estimated from structural analogs

Three distinct hydrolysis pathways emerge:

-

Base-mediated amide cleavage : Dominant at pH >9

-

Acid-mediated ring opening : Observed in oxazolidine-containing analogs

-

Neutral hydrolysis : Minimal activity at pH 7

Biotransformation in Plants

Maize detoxifies this compound through glutathione conjugation :

Detoxification metrics :

| Parameter | Control | R-28725 Treated |

|---|---|---|

| GST Activity (U/mg) | 0.85 | 1.73 (+103%) |

| ALS Activity Recovery | 62% | 100% |

| GSH Content (nmol/g) | 118 | 256 (+117%) |

This glutathione-S-transferase (GST)-mediated pathway conjugates this compound with glutathione, reducing phytotoxicity while maintaining acetolactate synthase (ALS) function .

Synthetic Chemistry

The industrial synthesis of this compound intermediates involves nucleophilic substitution :

Optimized reaction conditions :

textReactants: - Dichloropyrimidine (1.0 eq) - Sodium methoxide (1.01 eq) Solvent System: - Methanol/Sherwood oil (3:2 v/v) Conditions: - 40–50°C for 2 hr - 0–10°C crystallization Yield: 88.1% Purity: 99.7%

This method replaces single solvents with mixed systems to improve solubility and reduce waste generation .

Reaction Comparison Table

| Reaction Type | Primary Products | Environmental Impact |

|---|---|---|

| Microbial Degradation | Sulfonamide, Saccharin | Increased groundwater mobility |

| Alkaline Hydrolysis | Dechlorinated amines | Reduced herbicidal persistence |

| Plant Metabolism | Glutathione conjugates | Crop protection via detoxification |

| Industrial Synthesis | Methoxy-pyrimidine intermediates | High-purity manufacturing |

These reaction pathways collectively determine this compound's agricultural performance and ecological footprint. The compound's environmental persistence is moderated through competing processes of microbial breakdown (weeks to months) and alkaline hydrolysis (days under extreme pH) , while its selective herbicidal action relies on differential plant metabolic capabilities .

Scientific Research Applications

Dichloro Chlorimuron has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

Biology: Studied for its effects on soil microorganisms and plant physiology.

Medicine: Investigated for its potential use in developing new pharmaceuticals.

Industry: Used in the production of herbicidal formulations and as a precursor for other chemical compounds

Mechanism of Action

Dichloro Chlorimuron exerts its herbicidal effects by inhibiting the enzyme acetolactate synthase (ALS), which is crucial for the synthesis of branched-chain amino acids in plants. This inhibition leads to the accumulation of toxic intermediates and ultimately results in the death of the target weeds. The molecular targets and pathways involved in this mechanism are well-studied and form the basis for its selective action against broadleaf weeds .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

Dichloro Chlorimuron is differentiated from analogs by the number and position of chlorine atoms, which modulate potency, solubility, and metabolic stability. Key comparisons include:

Substitution Effects on Bioactivity

- Chlorine Position: In β-lactams, 3,3-dichloro substitution (e.g., compound 11n) reduced antiproliferative potency compared to mono-chloro analogs (e.g., 10n), likely due to steric hindrance . For antifungal agents, 3,4-dichloro substitution on aromatic rings enhanced activity against C. albicans, whereas 2,4-dichloro derivatives were ineffective . In isatin-hybrid hydrazones, dichloro substitutions at phenyl ring positions 2 and 6 (compound 19) reduced anticancer activity (IC50: ~28.8 μM) compared to mono-chloro analogs (IC50: ~26.4 μM) .

Electronegativity :

Metabolic and Stability Profiles

- Metabolism : Chlorimuron Ethyl's metabolism in corn is accelerated by safeners like BAS 145138, which upregulate detoxification enzymes . This compound’s metabolic rate may vary due to altered solubility or enzyme interactions.

- Hydrogen Bonding: Dichloro derivatives exhibit distinct NMR and IR profiles (e.g., NH chemical shifts at 20.13 ppm vs. 20.27 ppm for mono-Cl), impacting stability and target interactions .

Crystallographic and Stereochemical Effects

Key Research Findings and Contradictions

- Potency vs. Substitution : Dichloro compounds show context-dependent efficacy. While reduced potency was observed in β-lactams , enhanced activity occurred in antifungal and anticancer contexts .

- Metabolic Activation : this compound’s proherbicide behavior may differ from Chlorimuron Ethyl due to substituent-driven changes in plant enzyme interactions .

Biological Activity

Dichloro chlorimuron is a herbicide that belongs to the sulfonylurea class, primarily utilized for controlling broadleaf weeds and certain grasses in various crops. This article explores its biological activity, including mechanisms of action, efficacy against different plant species, and potential environmental impacts.

This compound is characterized by its structural formula, which includes two chlorine atoms attached to a pyrimidine ring. The compound functions by inhibiting the acetolactate synthase (ALS) enzyme, crucial for branched-chain amino acid synthesis in plants. This inhibition leads to the cessation of protein synthesis and ultimately plant death.

Efficacy Against Target Weeds

This compound exhibits significant herbicidal activity against various weed species. Research indicates that it is particularly effective against:

- Velvetleaf (Abutilon theophrasti) : Studies have shown that this compound can effectively inhibit the growth of velvetleaf, with absorption patterns similar to other sulfonylurea herbicides like chlorsulfuron .

- Broadleaf Weeds : The compound demonstrates high efficacy in controlling several broadleaf weeds in agricultural settings, making it a valuable tool for farmers .

Table 1: Efficacy of this compound on Target Weeds

| Weed Species | Application Rate (g/ha) | Efficacy (%) |

|---|---|---|

| Velvetleaf | 30 | 95 |

| Common Lambsquarters | 25 | 90 |

| Canada Thistle | 40 | 85 |

Case Studies and Research Findings

Several studies have documented the biological activity of this compound:

- Study on Velvetleaf Absorption : A study published in JSTOR explored the absorption and translocation patterns of this compound in velvetleaf. The findings indicated that the herbicide is absorbed rapidly through foliage, leading to significant phytotoxic effects within days of application .

- Field Trials : Field trials conducted in various agricultural settings have demonstrated that this compound effectively reduces weed biomass and increases crop yields when applied at recommended rates. For instance, trials showed a reduction in weed competition by over 90% in treated plots compared to untreated controls.

- Environmental Impact Assessments : Research has also focused on the environmental impacts of this compound. While it is effective as a herbicide, concerns regarding its persistence in soil and potential effects on non-target organisms have been raised. The EPA has conducted assessments to evaluate these risks, emphasizing the importance of following application guidelines to minimize ecological disruption .

Toxicological Considerations

The safety profile of this compound has been assessed through various toxicological studies. Key findings include:

- Acute Toxicity : The compound exhibits low acute toxicity to mammals, with LD50 values indicating a relatively safe profile when used according to label instructions.

- Chronic Exposure Risks : Long-term exposure studies are necessary to fully understand potential chronic effects; however, current data suggest minimal risk under typical agricultural use conditions .

Q & A

Q. What experimental designs are most effective for studying the genotypic sensitivity of crops to Dichloro Chlorimuron?

To evaluate genotypic sensitivity, employ a split-plot design where genotypes are assigned to main plots and herbicide treatments to subplots. This allows direct comparison between treated and untreated groups within each genotype . Ensure applications align with phenological stages (e.g., 30–37 days after emergence) to standardize herbicide exposure . Use ANOVA to analyze variance between genotypes, and apply arcsine transformation for proportional data (e.g., disease incidence) to meet normality assumptions .

Q. How do researchers determine the optimal application timing for this compound to minimize phytotoxicity in crops like peanuts?

Conduct field trials with staggered application timings (e.g., 30, 60, and 90 days after emergence). Measure phytotoxicity via chlorophyll content analysis and visual scoring of leaf damage. Peanut tolerance increases with delayed applications due to enhanced metabolic detoxification pathways (e.g., cytochrome P450-mediated degradation). Validate findings using gas chromatography or HPLC to quantify herbicide residues in plant tissues .

Q. What methodologies are used to assess this compound’s absorption and translocation in plants?

Radiolabeled herbicide studies (e.g., using ¹⁴C-chlorimuron) track absorption rates via autoradiography or liquid scintillation counting. Partition plants into roots, stems, and leaves to quantify translocation efficiency. Compare metabolic profiles using mass spectrometry to identify detoxification byproducts (e.g., hydroxylated or conjugated metabolites) .

Advanced Research Questions

Q. How can researchers resolve contradictions in data regarding this compound’s impact on disease susceptibility (e.g., spotted wilt virus in peanuts)?

Contradictions may arise from environmental variability or genotype-pathogen interactions. Use multi-site-year trials with randomized block designs to account for spatial and temporal heterogeneity . Incorporate pathogen load monitoring (e.g., qPCR for viral RNA) and control for confounding factors like herbicide timing and cultivar disease resistance ratings. Meta-analyses of historical datasets can identify trends masked in single studies .

Q. What advanced statistical approaches are recommended for analyzing synergistic effects of this compound in herbicide mixtures?

Apply factorial designs to test herbicide combinations (e.g., Chlorimuron + Fomesafen + Glyphosate) and quantify interactions via response surface methodology. Use nonlinear regression to model dose-response curves and calculate synergy indices (e.g., Colby’s method). For complex datasets, machine learning algorithms (e.g., random forests) can identify non-linear interactions between variables .

Q. How can researchers design experiments to investigate this compound’s environmental fate and soil residual activity?

Conduct soil column leaching studies under controlled conditions to simulate rainfall scenarios. Quantify herbicide persistence via LC-MS/MS and assess microbial degradation using metagenomic sequencing of soil microbiomes. Pair field studies with lysimeter systems to monitor herbicide mobility and groundwater contamination risks .

Q. What analytical techniques are critical for characterizing unintended byproducts of this compound synthesis or degradation?

Use ³¹P-NMR spectroscopy to monitor chlorination byproducts (e.g., dichloro sulfides) during synthesis . For degradation studies, employ high-resolution mass spectrometry (HRMS) to identify transformation products in environmental matrices. Computational tools like QSAR models can predict toxicity of unknown metabolites .

Methodological Best Practices

- Data Validation : Replicate experiments across multiple growing seasons and locations to account for agroecological variability .

- Ethical Reporting : Disclose negative results (e.g., lack of yield reduction) to avoid publication bias .

- Interdisciplinary Collaboration : Integrate agronomy, analytical chemistry, and bioinformatics for holistic risk-benefit assessments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.